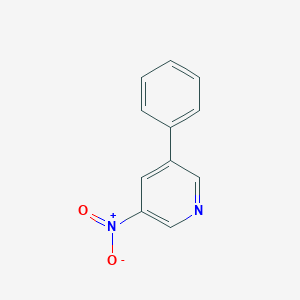
3-Nitro-5-phenylpyridine
Übersicht
Beschreibung
3-Nitro-5-phenylpyridine is a chemical compound that contains 24 bonds in total, including 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Nitro-5-phenylpyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO in water to obtain 3-nitropyridine . The reaction conditions involve the use of ammonium acetate in ethanol at 65 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Nitro-5-phenylpyridine includes 24 bonds in total. These comprise 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of 3-Nitro-5-phenylpyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of 3-Nitro-5-phenylpyridine, you may refer to specialized databases such as ChemicalBook .Wissenschaftliche Forschungsanwendungen
Nitration Processes : Nitration of certain phenylpyridines leads to compounds like 3-Nitro-5-phenylpyridine. Prostakov et al. (1976) reported that nitration of 2,5-dimethyl-4-phenylpyridine occurs at the para position of the phenyl ring, producing nitro compounds and isomeric dinitro derivatives (Prostakov et al., 1976).
Multicomponent Synthesis : Koveza et al. (2018) discussed a green chemistry approach for synthesizing unsymmetrical 5-nitro-6-phenylpyridines, which can potentially include 3-Nitro-5-phenylpyridine. This method streamlines the reaction process, improving yield and reducing reaction steps (Koveza et al., 2018).
Molecular Electronics : Derosa et al. (2003) explored the application of a molecule similar to 3-Nitro-5-phenylpyridine in molecular electronics. They found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine shows charge-induced conformational switching, suggesting potential use in memory devices and nano-actuators (Derosa et al., 2003).
Photoluminescence Applications : Xu et al. (2016) synthesized and characterized cyclometalated iridium(III) complexes containing derivatives of 2-phenylpyridine, such as 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine. These complexes exhibit photoluminescence, indicating potential applications in light-emitting devices (Xu et al., 2016).
Electrochemical Studies : Murray et al. (2012) conducted electrochemical studies on nitro-substituted bipyridines and their platinum complexes, providing insights into the electronic structure relevant to 3-Nitro-5-phenylpyridine derivatives (Murray et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-nitro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLPKWPBMJMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376558 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-phenylpyridine | |
CAS RN |
123792-62-1 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



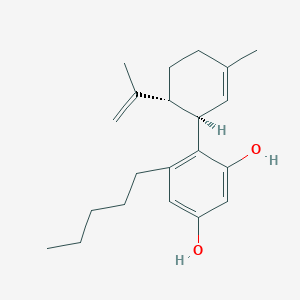
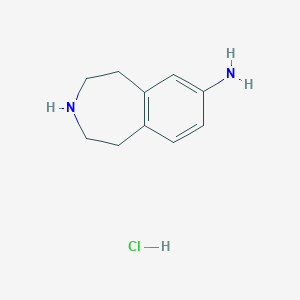
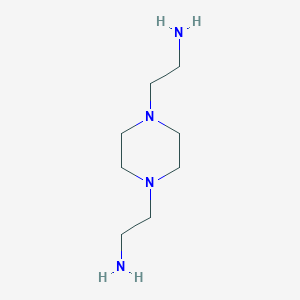
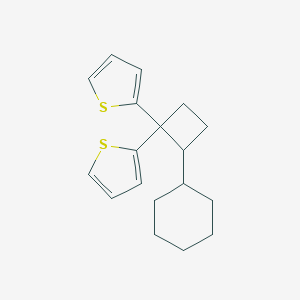
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
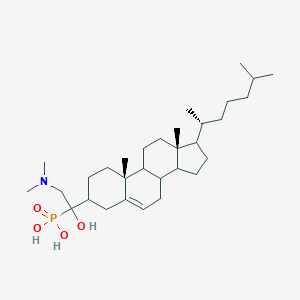

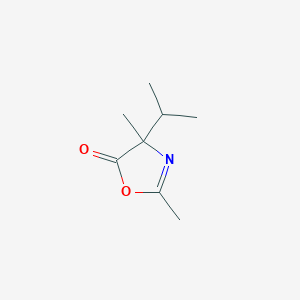
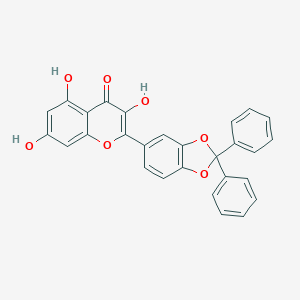


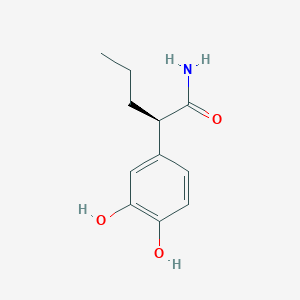
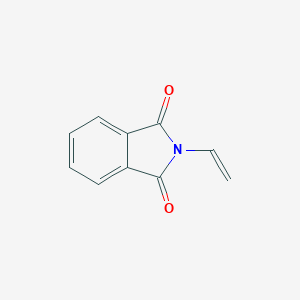
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)